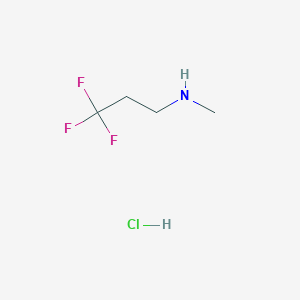

Methyl(3,3,3-trifluoropropyl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-8-3-2-4(5,6)7;/h8H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZNZTXBTNXUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211709-82-8 | |

| Record name | methyl(3,3,3-trifluoropropyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl(3,3,3-trifluoropropyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Amines

Methyl(3,3,3-trifluoropropyl)amine hydrochloride is a valuable building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make trifluoromethylated amines, such as the title compound, highly sought-after intermediates in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental insights and a comparative analysis of the available methodologies.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways dominate the preparation of this compound: reductive amination and nucleophilic substitution (alkylation) . The choice between these routes depends on factors such as the availability of starting materials, desired scale of reaction, and the importance of minimizing side products.

| Synthetic Route | Starting Materials | Key Advantages | Potential Challenges |

| Reductive Amination | 3,3,3-Trifluoropropanal, Methylamine | High selectivity for the desired secondary amine, minimizing over-alkylation. One-pot procedures are common.[1][2] | Requires the synthesis of the potentially unstable 3,3,3-trifluoropropanal. |

| Nucleophilic Substitution | 3,3,3-Trifluoropropyl halide/sulfonate, Methylamine | Utilizes readily available starting materials. | Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary amines, which can complicate purification.[3][4] |

Route 1: Reductive Amination of 3,3,3-Trifluoropropanal

Reductive amination is a highly efficient and selective method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde (3,3,3-trifluoropropanal) with an amine (methylamine), followed by in-situ reduction to the desired secondary amine.

Reaction Pathway

The synthesis proceeds through the following key steps:

-

Preparation of 3,3,3-Trifluoropropanal: This crucial starting material can be synthesized from 3,3,3-trifluoropropene via hydroformylation or from 3,3,3-trifluoropropanol by oxidation.

-

Imine Formation: 3,3,3-Trifluoropropanal reacts with methylamine to form the corresponding N-(3,3,3-trifluoropropyl)methanimine.

-

Reduction: A suitable reducing agent selectively reduces the imine to Methyl(3,3,3-trifluoropropyl)amine.

-

Salt Formation: The resulting free amine is treated with hydrochloric acid to yield the stable hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of 3,3,3-Trifluoropropanal (Illustrative)

While various methods exist, one common approach is the oxidation of 3,3,3-trifluoropropanol. A patent describes the preparation of 3,3,3-trifluoropropanol from 3,3,3-trifluoropropionaldehyde using a Raney Ni catalyst, which can be adapted in reverse.[5]

Step 2: Reductive Amination and Salt Formation

-

To a solution of 3,3,3-trifluoropropanal (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature, is added a solution of methylamine (1.1 eq) in the same solvent.[6]

-

The mixture is stirred for a period to allow for imine formation, which can be monitored by techniques like TLC or GC-MS.

-

A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq), is then added portion-wise to the reaction mixture.[2] The use of NaBH(OAc)₃ is often preferred as it is less sensitive to acidic conditions that can be present.

-

The reaction is stirred at room temperature until completion (typically several hours to overnight).

-

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude Methyl(3,3,3-trifluoropropyl)amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the final product.

Route 2: Nucleophilic Substitution of a 3,3,3-Trifluoropropyl Precursor

This classical approach involves the direct alkylation of methylamine with a 3,3,3-trifluoropropyl derivative containing a good leaving group, such as a halide (Br, I) or a sulfonate (tosylate, mesylate).

Reaction Pathway

The synthesis involves the following steps:

-

Preparation of the Alkylating Agent: A suitable precursor, such as 3,3,3-trifluoropropanol, is converted to an alkyl halide or sulfonate. For example, reaction with p-toluenesulfonyl chloride in the presence of a base yields 3,3,3-trifluoropropyl tosylate.

-

Alkylation: The alkylating agent is reacted with an excess of methylamine to favor the formation of the secondary amine.

-

Salt Formation: The resulting amine is converted to its hydrochloride salt as described previously.

Detailed Experimental Protocol

Step 1: Preparation of 3,3,3-Trifluoropropyl Tosylate (Illustrative)

-

To a cooled (0 °C) solution of 3,3,3-trifluoropropanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane, p-toluenesulfonyl chloride (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the crude 3,3,3-trifluoropropyl tosylate, which can be purified by chromatography if necessary.

Step 2: Alkylation and Salt Formation

-

A solution of 3,3,3-trifluoropropyl tosylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF is added to a solution of methylamine (a large excess, e.g., 5-10 eq) in the same solvent.

-

The reaction mixture is heated to a moderate temperature (e.g., 50-80 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water and brine, dried, and concentrated.

-

The crude product is then converted to the hydrochloride salt as described in the reductive amination protocol. Due to the potential for over-alkylation, purification of the free amine by column chromatography may be necessary before salt formation to obtain a high-purity product.[4]

Conclusion: Selecting the Optimal Synthetic Route

Both reductive amination and nucleophilic substitution offer viable pathways to this compound. For laboratory-scale synthesis where purity and selectivity are paramount, reductive amination is generally the preferred method due to its ability to minimize the formation of over-alkylation byproducts.[1][2] For larger-scale industrial production, the choice may be influenced by the cost and availability of the starting materials, where the nucleophilic substitution route might be more cost-effective despite the potential need for more rigorous purification. Ultimately, the selection of the synthetic route will depend on the specific requirements of the researcher or drug development professional, balancing the need for purity, yield, scalability, and cost.

References

- Google Patents. (n.d.). Preparation of 3,3,3-trifluoropropene-1.

- Google Patents. (n.d.). Synthetic method of methyl 3,3,3-trifluoropropionate.

- Google Patents. (n.d.). Preparation method of 3,3,3-trifluoropropanol.

- Le, T. N., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 3(11), 16375-16386.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 3,3,3 trifluoropropanol.

- Dziadosz, M., et al. (2014). Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. New Journal of Chemistry, 38(8), 3819-3830.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE.

-

Organic Syntheses. (n.d.). Org. Synth. 2018, 95, 255-270. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.

-

YouTube. (2024, March 17). Making Methylamine 3 Ways. Retrieved from [Link]

- Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.

- Google Patents. (n.d.). Preparation method of N-methyl-3,3-diphenylpropylamine.

-

Figshare. (2015). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Retrieved from [Link]

-

Greener Education Materials for Chemists. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

- Zhang, Y., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 88(15), 10583-10592.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. gctlc.org [gctlc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. CN102351651A - Preparation method of 3,3,3-trifluoropropanol - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

Modulating Amine Reactivity: A Deep Dive into the Electronic Effects of the 3,3,3-Trifluoropropyl Group

An In-depth Technical Guide

Executive Summary

Amines are fundamental building blocks in chemistry, pivotal to pharmaceuticals, agrochemicals, and materials science. Their reactivity, governed by the availability of the nitrogen lone pair, is highly susceptible to the electronic influence of substituents. This guide provides a detailed examination of the 3,3,3-trifluoropropyl group and its powerful, yet nuanced, role in modulating amine reactivity. Through a strong electron-withdrawing inductive effect, insulated by a two-carbon spacer, this group significantly reduces amine basicity and nucleophilicity. We will explore the underlying physical organic principles, provide quantitative data, detail robust experimental protocols for characterization, and discuss the strategic application of this unique substituent in the context of modern drug discovery and development.

Introduction: The Strategic Role of Substituents in Amine Chemistry

The utility of an amine in a molecular scaffold is intrinsically linked to its basicity (a thermodynamic property) and nucleophilicity (a kinetic property).[1] These characteristics dictate everything from reaction outcomes in synthesis to the pharmacokinetic and pharmacodynamic profile of a drug molecule. For instance, the pKa of an amine determines its protonation state at physiological pH, which in turn governs its solubility, ability to cross cell membranes, and potential to engage in ionic interactions with a biological target.[2][3]

Fluorinated alkyl groups have become a cornerstone of modern medicinal chemistry for their ability to profoundly alter molecular properties.[2][4] The trifluoromethyl (CF₃) group, in particular, is a potent electron-withdrawing moiety due to the high electronegativity of fluorine.[3][5] When appended to an amine, its effects can be dramatic. This guide focuses specifically on the 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) , a substituent that offers a unique balance: the powerful electronic influence of the CF₃ group is transmitted, yet attenuated, through a propyl chain. Understanding this interplay is critical for researchers seeking to fine-tune amine reactivity with precision.

The Fundamental Electronic Influence: An Inductive Effect in Action

The primary mechanism by which the trifluoropropyl group influences the amine nitrogen is the inductive effect (-I) . This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction.[6][7][8]

-

Potent Electron Withdrawal: The three fluorine atoms pull electron density away from the terminal carbon of the propyl chain.

-

Transmission through Sigma Bonds: This electron withdrawal is relayed through the sigma (σ) bonds of the carbon backbone, creating a dipole that extends towards the amine.

-

Reduced Electron Density: The net result is a decrease in electron density at the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to donate to a proton (reducing basicity) or attack an electrophilic center (reducing nucleophilicity).[8][9]

The presence of the -(CH₂)₂- spacer is crucial; it dampens the inductive effect compared to a directly attached trifluoromethyl or trifluoroethyl group, providing a more subtle and tunable electronic modulation.

Quantifying the Impact on Amine Basicity (pKa)

The most direct way to measure the electronic impact on an amine is by determining the pKa of its conjugate acid (pKaH). A lower pKaH value signifies a weaker base, as the conjugate acid is more acidic and more readily gives up its proton.[6] The electron-withdrawing trifluoropropyl group destabilizes the positively charged ammonium conjugate acid, thus lowering the amine's pKa compared to its non-fluorinated analogue.

| Compound | Structure | pKa of Conjugate Acid |

| Ammonia | NH₃ | 9.3[6] |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.69[10] |

| 3,3,3-Trifluoropropylamine | CF₃CH₂CH₂NH₂ | ~8.7 [11] |

Table 1: Comparison of pKa values for selected amines.

As shown in Table 1, the introduction of the trifluoropropyl group results in a pKa drop of approximately two units compared to propylamine. This is a substantial decrease in basicity—a factor of 100—demonstrating the potent, long-range inductive effect of the CF₃ group. This level of modulation is highly desirable in drug design, where a significant but not complete quenching of basicity is often required.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a reliable method for determining the pKa of an amine. The principle is to titrate a solution of the amine with a strong acid and monitor the pH change. The pKa is the pH at the half-equivalence point.[12]

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Amine sample of known concentration (e.g., 0.05 M in deionized water)

-

Beaker

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Accurately prepare a solution of the amine at a known concentration in a beaker. Add a magnetic stir bar.

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar. Position the burette to dispense titrant into the beaker.

-

Initial Reading: Record the initial pH of the amine solution before adding any acid.

-

Titration: Begin adding the standardized HCl in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Equivalence Point: As the pH begins to change more rapidly, reduce the increment size to accurately capture the steep inflection point of the titration curve. Continue titrating well past this point until the pH curve flattens again.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the center of the steepest part of the curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).

-

The half-equivalence point is Veq / 2.

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

Impact on Amine Nucleophilicity and Reaction Kinetics

While basicity is a thermodynamic measure, nucleophilicity is kinetic—it describes the rate at which an amine reacts with an electrophile.[1] Generally, factors that decrease basicity also decrease nucleophilicity, and the trifluoropropyl group is no exception. The reduced electron density on the nitrogen makes it a slower and less effective nucleophile.

Quantitative Analysis via Linear Free-Energy Relationships (LFER)

For aliphatic systems, the Taft equation is a powerful tool for dissecting the contributions of electronic and steric effects to reaction rates.[13][14] It provides a more nuanced view than the Hammett equation, which is designed for aromatic systems.[15][16] The Taft equation is given by:

log(k/k₀) = ρσ + δEs

Where:

-

k/k₀: The ratio of the reaction rate for the substituted compound to a reference compound (e.g., a methyl group).

-

σ (Sigma-star):* The polar substituent constant, which quantifies the inductive/field effect. A positive σ* indicates an electron-withdrawing group. The trifluoropropyl group would have a significant positive σ* value.

-

ρ (Rho-star):* The reaction constant, indicating the sensitivity of the reaction to polar effects.

-

Es: The steric substituent constant.

-

δ (Delta): The reaction's sensitivity to steric effects.

For the trifluoropropyl group, the dominant term influencing amine reactivity is σ*. Its positive value would predict a decrease in the rate of reactions where the amine acts as a nucleophile, such as in acylation or SN2 alkylation reactions.

Experimental Protocol: Measuring Nucleophilicity via Kinetic Studies

A common method to quantify nucleophilicity involves reacting the amine with a standard electrophile under pseudo-first-order conditions and monitoring the reaction progress over time, typically using UV-Vis spectroscopy.[17][18]

Materials & Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvettes.

-

Stock solutions of the amine and a suitable chromophoric electrophile (e.g., a substituted benzhydrylium salt, which is highly colored).

-

An appropriate solvent (e.g., acetonitrile or water).[17]

-

Stopwatch and micropipettes.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the electrophile and several stock solutions of the amine at different concentrations. The amine concentrations should be in large excess (at least 10-fold) of the electrophile concentration to ensure pseudo-first-order kinetics.

-

Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at the λ_max of the electrophile. Equilibrate the instrument and the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

-

Kinetic Run:

-

Pipette the amine solution and solvent into a cuvette and place it in the spectrophotometer to thermalize.

-

To initiate the reaction, rapidly inject a small, known volume of the electrophile stock solution, mix quickly, and immediately start recording absorbance as a function of time.

-

Continue recording until the reaction is complete (i.e., the absorbance reading is stable).

-

-

Data Collection: Repeat the kinetic run for each different concentration of the amine.

-

Data Analysis:

-

For each run, plot ln(Absorbance) versus time. The plot should be linear, and the slope will be equal to -k_obs (the observed rate constant).

-

Plot k_obs (y-axis) versus the concentration of the amine, [Amine] (x-axis).

-

This plot should also be linear. The slope of this line is the second-order rate constant (k₂), which is the quantitative measure of the amine's nucleophilicity toward that specific electrophile.

-

Strategic Applications in Drug Discovery

The ability of the 3,3,3-trifluoropropyl group to predictably lower amine basicity makes it an invaluable tool for drug development professionals.

-

Improving Oral Bioavailability: Very basic amines (pKa > 10) are often fully protonated in the gut, which can hinder their ability to pass through lipid membranes and be absorbed into the bloodstream. Reducing the pKa into the 8-9 range with a trifluoropropyl group can increase the population of the neutral, more membrane-permeable form, potentially improving oral absorption.

-

Mitigating Off-Target Effects: The basicity of amines is often linked to liabilities such as binding to the hERG potassium channel, which can cause cardiac toxicity. By lowering the pKa, the interaction with such off-targets can be weakened, improving the safety profile of a drug candidate.

-

Enhancing Metabolic Stability: The C-F bond is exceptionally strong. The presence of the CF₃ group can block potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes) near the amine, thereby increasing the drug's half-life in the body.[3]

-

Fine-Tuning Receptor Binding: If a key binding interaction involves the protonated form of an amine, precisely tuning its pKa can optimize the strength of that interaction at the pH of the target microenvironment.

The 3,3,3-trifluoropropylamine moiety serves as a critical intermediate in the synthesis of various physiologically active substances, underscoring its importance in the pharmaceutical and agrochemical industries.[19]

Conclusion

The 3,3,3-trifluoropropyl group is a powerful and versatile substituent for modulating amine reactivity. Its influence is dominated by a strong, distance-attenuated inductive effect that significantly reduces the electron density on the nitrogen atom. This results in a predictable and quantifiable decrease in both basicity (a pKa drop of ~2 units) and nucleophilicity. For researchers in drug discovery and other chemical sciences, this provides a sophisticated tool for the rational design of molecules, enabling the fine-tuning of physicochemical properties to optimize performance, enhance safety, and improve pharmacokinetic profiles. The experimental protocols detailed herein provide a robust framework for characterizing these effects and integrating this valuable chemical motif into advanced molecular design.

References

-

Title: 24.3: Basicity of Amines - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Basicity of Amines - Chemistry Steps Source: Chemistry Steps URL: [Link]

-

Title: Amines as a base and the inductive effect Source: YouTube URL: [Link]

-

Title: 24.7: Reactions of Amines - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilicity Trends of Amines - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Hammett equation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Trifluoropropylamine - ChemBK Source: ChemBK URL: [Link]

-

Title: 5 Key Basicity Trends of Amines - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - PubMed Source: PubMed URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry - PubMed Source: PubMed URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI Source: MDPI URL: [Link]

-

Title: Taft Equation | Dalal Institute Source: Dalal Institute URL: [Link]

-

Title: Triflamides and Triflimides: Synthesis and Applications - MDPI Source: MDPI URL: [Link]

-

Title: Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Simple Method for the Estimation of pKa of Amines - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The Hammett Equation and Linear Free Energy Relationship - Dalal Institute Source: Dalal Institute URL: [Link]

-

Title: Nucleophilicities of Amines, Amino Acids and Pyridines Source: LMU Munich University Library URL: [Link]

-

Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris Source: Scholaris URL: [Link]

-

Title: 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem Source: National Institutes of Health URL: [Link]

-

Title: Amine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Taft equation - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Can we use the hammett equation for all conjugated structures or its just for benzene rings? Source: ResearchGate URL: [Link]

-

Title: Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI Source: MDPI URL: [Link]

-

Title: Facile synthesis of sulfonyl fluorides from sulfonic acids - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Nucleophilicities of Primary and Secondary Amines in Water | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-su - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Steric parameters taft's steric factor (es) | PPTX - Slideshare Source: Slideshare URL: [Link]

-

Title: Simple Method for the Estimation of pKa of Amines† Source: CROATICA CHEMICA ACTA URL: [Link]

-

Title: Tetraphenyl porphyrin (TPP) Synthesis - YouTube Source: YouTube URL: [Link]

-

Title: Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic - KIET Source: KIET URL: [Link]

- Title: Linear Free Energy Relationships Source: University of Birmingham URL

-

Title: The Journal of Organic Chemistry Ahead of Print - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Inductive Effects of Alkyl Groups - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem Source: National Institutes of Health URL: [Link]

-

Title: Lecture 18 - LFER for Sterics: The Taft Parameters Source: NPTEL URL: [Link]

-

Title: Nucleophilicities of Primary and Secondary Amines in Water - American Chemical Society Source: ACS Publications URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Hammett equation - Wikipedia [en.wikipedia.org]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chembk.com [chembk.com]

Methodological & Application

Application Note & Protocol: Strategic N-Alkylation of Methyl(3,3,3-trifluoropropyl)amine Hydrochloride for Advanced Synthesis

Abstract

The N-alkylation of secondary amines is a cornerstone transformation in organic and medicinal chemistry, providing access to a vast array of tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The incorporation of fluorinated moieties, such as the 3,3,3-trifluoropropyl group, is a key strategy in drug discovery to modulate critical properties like metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed protocol for the N-alkylation of Methyl(3,3,3-trifluoropropyl)amine hydrochloride, a valuable building block for introducing this fluorinated group. We will explore the strategic choice between direct alkylation and reductive amination, presenting a comprehensive, field-proven protocol for the latter as the preferred method for achieving high selectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology.

Introduction: The Strategic Value of the Trifluoropropyl Moiety

In modern drug development, the strategic introduction of alkyl groups onto nitrogen scaffolds is pivotal for conducting Structure-Activity Relationship (SAR) studies and fine-tuning the physicochemical profiles of drug candidates.[1] The 3,3,3-trifluoropropyl group offers distinct advantages due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This can significantly alter the basicity (pKa) of the parent amine and introduce a lipophilic component, which can enhance cell permeability and modulate interactions with biological targets.

Methyl(3,3,3-trifluoropropyl)amine is a secondary amine provided as a hydrochloride salt to improve its stability and handling.[2] A critical first step in any N-alkylation protocol is the liberation of the free amine from its salt form, which is readily accomplished by treatment with a suitable base.

Core Challenge: Controlling Selectivity in Secondary Amine Alkylation

The N-alkylation of secondary amines presents a classic challenge: the tertiary amine product is often a stronger nucleophile than the secondary amine starting material. This frequently leads to a "runaway" reaction where the desired product reacts further with the alkylating agent to form an undesired quaternary ammonium salt.[3][4][5] This over-alkylation complicates purification and reduces the yield of the target molecule.[4] Therefore, the choice of methodology is critical to ensure a selective and efficient transformation.

-

Direct Alkylation (via SN2): This traditional method involves reacting the amine with an alkyl halide.[5] While conceptually simple, it is highly susceptible to over-alkylation, making it difficult to control for the synthesis of tertiary amines.[3][5]

-

Reductive Amination: This is one of the most reliable and widely used modern methods for preparing tertiary amines from secondary amines.[1] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.[6] Its primary advantage is the prevention of over-alkylation because the imine formation is a controlled, single event on the secondary amine.[1][6]

Given the superior control and selectivity, reductive amination is the recommended protocol for the N-alkylation of Methyl(3,3,3-trifluoropropyl)amine.

Recommended Protocol: N-Alkylation via Reductive Amination

This protocol provides a robust method for reacting Methyl(3,3,3-trifluoropropyl)amine with a variety of aldehydes and ketones.

Principle & Mechanism

The reaction is a one-pot process that occurs in two key stages:

-

Iminium Ion Formation: The nucleophilic secondary amine attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a transient, electrophilic iminium ion.

-

In-Situ Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the corresponding tertiary amine. NaBH(OAc)₃ is preferred as it is less reactive towards the starting aldehyde or ketone compared to other hydrides like NaBH₄.[1][7]

Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥98% | Major suppliers | Starting material. Store in a cool, dry place.[8] |

| Aldehyde or Ketone | Synthesis Grade | N/A | The electrophilic partner (1.0-1.2 equivalents). |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Synthesis Grade | Major suppliers | Mild reducing agent (1.5-2.0 equivalents). Moisture sensitive. |

| Dichloromethane (DCM) | Anhydrous | Major suppliers | Reaction solvent. Other solvents like 1,2-dichloroethane (DCE) can also be used.[7] |

| Triethylamine (Et₃N) | ≥99% | Major suppliers | Base for liberating the free amine (1.1 equivalents). |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A | Aqueous solution for quenching the reaction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | Drying agent for the organic phase. |

| Silica Gel | 230-400 mesh | N/A | For flash column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | N/A | For reaction monitoring. |

Experimental Workflow Diagram

Caption: Workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

-

Liberation of Free Amine: Dissolve the amine salt and the desired aldehyde or ketone (1.1 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add triethylamine (1.1 equiv.) to the solution and stir for 5-10 minutes at room temperature to ensure the formation of the free secondary amine.

-

Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 5 minutes. The addition may be slightly exothermic.[1]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

-

Workup: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tertiary amine product.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. The successful N-alkylation can be verified by the appearance of new signals corresponding to the added alkyl group and shifts in the signals adjacent to the nitrogen atom.[9][10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

-

Handling: this compound may cause skin, eye, and respiratory tract irritation.[11][12] Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Reagents: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water or acid. Handle with care. Dichloromethane is a volatile organic solvent; avoid inhalation.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or Slow Reaction | 1. Incomplete liberation of the free amine. 2. Deactivated reducing agent (moisture contamination). 3. Sterically hindered carbonyl compound. | 1. Ensure stoichiometric amount of base is added and stirred before adding the reducing agent. 2. Use a fresh bottle of NaBH(OAc)₃. 3. Increase reaction time or gently heat the reaction (e.g., to 40 °C). |

| Low Product Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Volatility of the product. | 1. Allow the reaction to run longer or add a slight excess of the reducing agent. 2. Perform extractions carefully. Use care during chromatography. 3. Be cautious during solvent removal on the rotary evaporator. |

| Impure Product | 1. Unreacted starting material. 2. Side-product formation. | 1. Ensure the reaction has gone to completion via TLC/LC-MS. 2. Optimize purification; try a different solvent system for column chromatography. |

References

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

N-Dealkylation of Amines. National Center for Biotechnology Information (PMC). [Link]

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications - Organic Letters. [Link]

-

Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

-

Amine alkylation. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

-

NMR characterisation of natural products derived from under-explored microorganisms. Royal Society of Chemistry. [Link]

-

Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

BX 513 Hydrochloride Safety Data Sheet. Angene. [Link]

-

Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

-

Material Safety Data Sheet - Methyl-d3-amine hydrochloride. Cole-Parmer. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. [Link]

-

Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. ACS Publications - Inorganic Chemistry. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl(3,3,3-trifluoropropyl)amine (1094424-08-4) for sale [vulcanchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine alkylation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.es [fishersci.es]

The Strategic Integration of Methyl(3,3,3-trifluoropropyl)amine Hydrochloride in Pharmaceutical Synthesis: Advanced Application Notes and Protocols

Introduction: The Trifluoromethyl Group as a Bioactive Powerhouse

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on a key building block that delivers this potent moiety: Methyl(3,3,3-trifluoropropyl)amine hydrochloride (CAS: 1007123-33-3) . As a secondary amine, it offers a reactive handle for integration into a wide array of molecular scaffolds, making it a valuable asset for researchers and drug development professionals. This document will provide an in-depth exploration of its properties, applications, and detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Handling

Methyl(3,3,3-trifluoropropyl)amine is typically supplied as its hydrochloride salt to improve its stability, crystallinity, and ease of handling compared to the free base.[2] The salt form is a crystalline solid, which is more convenient for weighing and dispensing in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClF₃N | [2] |

| Molecular Weight | 163.57 g/mol | Calculated |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | Not widely reported, but expected to be significantly higher than the free base. | [2] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [2] |

| Storage | Store in a cool, dry place under an inert atmosphere. | [3] |

Note on Basicity: The electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the amine compared to its non-fluorinated analog. This has important implications for reaction conditions, often requiring stronger bases or more forcing conditions to achieve deprotonation and subsequent reaction.

Core Application: A Key Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of the methyl(3,3,3-trifluoropropyl)amino moiety is in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors are in clinical development and have shown significant promise.[4]

The N-methyl-N-(3,3,3-trifluoropropyl) group is often incorporated into the pharmacophore to optimize the drug's pharmacokinetic profile and binding interactions within the kinase domain.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary transformations involving this compound: N-acylation and N-alkylation.

Protocol 1: N-Acylation to Form a Tertiary Amide

This protocol details the formation of a tertiary amide, a common structural motif in pharmaceuticals, by reacting Methyl(3,3,3-trifluoropropyl)amine with an acyl chloride. This reaction is fundamental for constructing the core of many bioactive molecules.

Reaction Workflow:

Caption: Workflow for the N-acylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt, and the second equivalent acts as a base to scavenge the HCl generated during the acylation. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

-

Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary amide.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amide.

Causality and Mechanistic Insights:

The N-acylation of a secondary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the stable tertiary amide. The presence of a non-nucleophilic base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds. This protocol describes the N-alkylation of Methyl(3,3,3-trifluoropropyl)amine with an aldehyde to form a tertiary amine. This approach avoids the potential for over-alkylation that can be an issue with direct alkylation using alkyl halides.

Reaction Workflow:

Caption: Workflow for N-alkylation via reductive amination.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., benzaldehyde) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aldehyde (1.2 eq), and anhydrous DCE.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure tertiary amine.

Causality and Mechanistic Insights:

Reductive amination begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. The mild reducing agent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding tertiary amine. NaBH(OAc)₃ is often the reagent of choice as it is less basic and more selective for iminium ions over aldehydes, which minimizes side reactions. The initial addition of a stoichiometric amount of a non-nucleophilic base is necessary to liberate the free amine from its hydrochloride salt.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to introduce the N-methyl-N-(3,3,3-trifluoropropyl)amino moiety allows for the fine-tuning of a drug candidate's properties to enhance its therapeutic potential. The protocols detailed in this guide for N-acylation and N-alkylation provide robust and reliable methods for the incorporation of this key structural motif. A thorough understanding of the underlying reaction mechanisms and the influence of the trifluoromethyl group is essential for the successful application of this building block in the development of next-generation pharmaceuticals.

References

-

MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

-

ACS Publications. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

Sources

- 1. US5847214A - Process for preparing N-methyl-3-(P-trifluoromethylphenoxy)-3-phenyl-propylamine and salts thereof in a highly pure form - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Safe Handling and Storage of Methyl(3,3,3-trifluoropropyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Unique Characteristics of a Key Fluorinated Building Block

Methyl(3,3,3-trifluoropropyl)amine hydrochloride is a specialized chemical intermediate of significant interest in modern drug discovery and materials science. The incorporation of the trifluoromethyl group (-CF3) into molecular scaffolds can profoundly alter their physicochemical and biological properties.[1][2] This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] As a hydrochloride salt, this compound offers improved stability and handling characteristics compared to its free base form.[3]

This guide provides a comprehensive overview of the safe handling, storage, and disposal procedures for this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to ensure a thorough understanding of the associated risks and mitigation strategies. Our objective is to empower researchers to confidently and safely utilize this valuable reagent in their experimental workflows.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

Primary Hazards:

-

Skin, Eye, and Respiratory Irritation: Amine hydrochlorides are known to be irritants.[4] Direct contact with the solid or its dust can cause irritation to the skin and eyes. Inhalation of airborne particles may lead to respiratory tract irritation.

-

Harmful if Swallowed: Ingestion of amine hydrochlorides can be harmful.[5]

-

Hygroscopic Nature: The compound is likely to absorb moisture from the air, which can affect its physical properties and reactivity.[4]

GHS Hazard Classification (Anticipated):

Based on data from suppliers of this compound, the following GHS classifications are anticipated[6]:

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 |

Prudent Practices for Safe Handling: Engineering and Administrative Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): Essential Barrier Protection

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-resistant laboratory coat should be worn at all times.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from receipt to use in an experiment.

Caption: Safe handling workflow for this compound.

Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial for maintaining the stability and purity of this compound.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. Refrigeration (2-8°C) is advisable for long-term stability.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Experimental Protocols: Illustrative Synthetic Application

The primary amine functionality of this compound makes it a versatile nucleophile in various chemical transformations. As a hydrochloride salt, the amine is protonated and non-nucleophilic. Therefore, deprotonation with a suitable base is a critical first step in most reactions.[7]

General Protocol for N-Acylation

This protocol provides a general procedure for the N-acylation of this compound to form an amide. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Acylating agent (e.g., acid chloride, anhydride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Deprotonation:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the non-nucleophilic base (2.2 equivalents) to the stirred solution. The second equivalent of base is to neutralize the liberated HCl.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

-

Acylation:

-

Slowly add the acylating agent (1.1 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Logical Flow of N-Acylation

The following diagram illustrates the key steps and decision points in the N-acylation protocol.

Caption: Logical workflow for the N-acylation of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is critical.

-

Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For larger spills, contact your institution's environmental health and safety department.

-

Do not allow the material to enter drains or waterways.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.

-

Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[8][9] Do not dispose of this chemical down the drain or in the regular trash.[9][10]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable tool for chemical innovation. By adhering to the principles of proactive risk assessment, diligent use of engineering controls and personal protective equipment, and proper handling and disposal procedures, researchers can safely harness the synthetic potential of this important building block. A strong foundation in safe laboratory practices is not only a professional responsibility but also a prerequisite for achieving scientific excellence.

References

- 8 - Safety Data Sheet. (n.d.). C/D/N Isotopes, Inc. / Toxyscan, Inc.

- This compound | 1211709-82-8. (n.d.). BLD Pharm.

-

This compound (C4H8F3N). (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- SAFETY DATA SHEET. (2023, September 1). Fisher Scientific.

- Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. (n.d.). Cole-Parmer.

- Methyl(3,3,3-trifluoropropyl)amine - 1094424-08-4. (n.d.). Vulcanchem.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

- 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- An In-depth Technical Guide to the Reactivity of the Amine Group in Methyl 3-aminopropanoate Hydrochloride. (n.d.). Benchchem.

- chemical waste guidelines. (2024, April 16). Health, Safety & Risk Management.

-

Hazardous Waste Disposal. (n.d.). Environmental Health and Safety - Florida State University. Retrieved January 24, 2026, from [Link]

-

Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved January 24, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Methyl(3,3,3-trifluoropropyl)amine (1094424-08-4) for sale [vulcanchem.com]

- 4. rsc.org [rsc.org]

- 5. US4220608A - Preparation of 3,3,3-trifluoropropene-1 - Google Patents [patents.google.com]

- 6. 1211709-82-8|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 9. This compound | 1211709-82-8 [amp.chemicalbook.com]

- 10. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4 - iChemical [ichemical.com]

A Comprehensive Guide to Methyl(3,3,3-trifluoropropyl)amine Hydrochloride: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on Methyl(3,3,3-trifluoropropyl)amine hydrochloride (CAS No. 1211709-82-8), a fluorinated amine of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.

Introduction: The Strategic Value of Fluorinated Amines

This compound is a secondary amine that incorporates a trifluoromethyl group, a moiety of profound importance in modern drug discovery. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This makes compounds like this compound valuable building blocks for the synthesis of novel pharmaceuticals and agrochemicals.[2]

The hydrochloride salt form of this amine offers practical advantages over the free base, including improved stability, crystallinity, and ease of handling.[1] However, it is crucial to remember that the amine must be liberated from its salt form by a base to act as a nucleophile in most synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211709-82-8 | [3] |

| Molecular Formula | C₄H₉ClF₃N | [3] |

| Molecular Weight | 163.57 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

Material Safety and Handling: A Proactive Approach

Hazard Identification

Based on supplier information, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

Analogous compounds, such as Methyl-d3-amine hydrochloride, are also described as harmful if swallowed.[4] Therefore, it is prudent to handle this compound with care, assuming it may be harmful by ingestion, inhalation, and skin contact.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety is paramount when working with this and any other fluorinated amine.

-

Engineering Controls: All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated.[5]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures

In the event of exposure, immediate and appropriate action is critical. The following first aid measures are based on guidelines for similar amine hydrochlorides:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5] The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its reactivity and stability.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[3]

Application Notes and Synthetic Protocols

This compound is a versatile secondary amine that can participate in a variety of chemical transformations. The following protocols are designed to be illustrative, providing a framework that can be adapted to specific synthetic targets.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for the formation of amide bonds, which are ubiquitous in pharmaceuticals.[6] This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves two purposes: to neutralize the hydrochloride salt, liberating the free amine, and to scavenge the HCl generated during the reaction. A slight excess of the base is used to ensure the reaction goes to completion.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction between the amine and the acylating agent, minimizing potential side reactions.

Step-by-Step Protocol for N-Acylation:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution.

-

Acylation: Slowly add the desired acid chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Workflow for the N-acylation of this compound.

N-Alkylation: Synthesis of Tertiary Amines

N-alkylation of secondary amines to form tertiary amines can be challenging due to the potential for over-alkylation to form quaternary ammonium salts.[7] However, with careful control of stoichiometry and reaction conditions, selective mono-alkylation can be achieved.

Causality of Experimental Choices:

-

Alkylating Agent: A reactive alkyl halide, such as an iodide or bromide, is typically used.

-

Base: A non-nucleophilic base is required to neutralize the HCl salt and the HX generated during the reaction. Potassium carbonate (K₂CO₃) is a common choice.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is suitable for this Sₙ2 reaction.

Step-by-Step Protocol for N-Alkylation:

-

Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Alkylation: Add the alkyl halide (1.0-1.2 eq) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Reductive Amination: An Alternative to Direct Alkylation

Reductive amination is a powerful and often preferred method for the synthesis of tertiary amines, as it avoids the issue of over-alkylation.[8] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine.[9]

Causality of Experimental Choices:

-

Carbonyl Source: An aldehyde or ketone is used to introduce the new alkyl group.

-

Reducing Agent: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is used. These reagents are selective for the iminium ion over the carbonyl starting material.[10]

-

Solvent: Dichloroethane (DCE) or methanol are common solvents for reductive amination.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion.

Step-by-Step Protocol for Reductive Amination:

-

Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloroethane.

-

Deprotonation and Iminium Formation: Add triethylamine (1.1 eq) to liberate the free amine. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-